2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid
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Description
The compound is a pyrazole derivative with a methoxycarbonyl group and a propanoic acid group . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring (a five-membered ring with two nitrogen atoms) with a methoxycarbonyl group and a propanoic acid group attached . The exact structure would depend on the positions of these groups on the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrazole derivatives are generally stable compounds, but their stability can be affected by the presence of certain functional groups .
Mechanism of Action
Target of Action
It is structurally similar to remifentanil , a potent mu-opioid receptor agonist . Therefore, it may also interact with the mu-opioid receptors, but this needs further investigation.
Mode of Action
If it does interact with the mu-opioid receptors like remifentanil, it would bind to these receptors and trigger a series of intracellular events, leading to analgesic effects .
Biochemical Pathways
Boronic acids and their esters, which this compound may be related to, are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .
Pharmacokinetics
Based on its structural similarity to remifentanil, it might have a rapid systemic elimination due to its metabolism by non-specific tissue esterases . This would result in a short duration of effect, mostly dependent on metabolic clearance rather than redistribution .
Result of Action
If it acts similarly to Remifentanil, it could potentially produce physiological changes consistent with potent mu-receptor agonist activity, including analgesia and sedation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid. For instance, boronic acids and their esters are only marginally stable in water . Also, the pH strongly influences the rate of hydrolysis of these compounds, which is considerably accelerated at physiological pH .
Properties
IUPAC Name |
2-(4-methoxycarbonylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(7(11)12)10-4-6(3-9-10)8(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQGKGGEBRBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006494-90-1 |
Source
|
Record name | 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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